Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate

Description

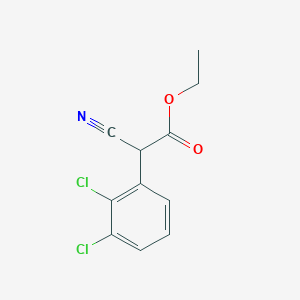

Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate is an organic compound characterized by an ethyl ester backbone, a cyano (-CN) group, and a 2,3-dichlorophenyl substituent attached to the central carbon. This structure confers unique reactivity due to the electron-withdrawing effects of the cyano and dichlorophenyl groups, making it valuable in synthetic chemistry, particularly in condensation reactions and as a precursor for heterocyclic compounds. Its analogs vary in substituents, which influence physical properties, reactivity, and applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H9Cl2NO2 |

|---|---|

Molecular Weight |

258.10 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-4-3-5-9(12)10(7)13/h3-5,8H,2H2,1H3 |

InChI Key |

YSOYXBCOHZUKLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

\text{2,3-Dichlorobenzaldehyde} + \text{Ethyl cyanoacetate} \xrightarrow[\text{Base}]{\text{Condensation}} \text{this compound}

$$

Conditions:

- Base : Sodium ethoxide or other alkoxide bases

- Solvent : Usually ethanol or methanol

- Temperature : Reflux conditions

Mechanism:

The aldehyde reacts with ethyl cyanoacetate via a base-catalyzed condensation, forming a carbon-carbon double bond with the elimination of water, yielding the target compound.

Data Table:

| Parameter | Details |

|---|---|

| Starting Material | 2,3-Dichlorobenzaldehyde |

| Reagent | Ethyl cyanoacetate |

| Catalyst | Sodium ethoxide |

| Solvent | Ethanol |

| Reaction Type | Knoevenagel condensation |

| Yield | Typically 70-85% |

| Reaction Conditions | Reflux, 4-6 hours |

Cyanation and Cyclization Method

An alternative synthesis involves the formation of a cyanide intermediate followed by cyclization to form the core structure.

Stepwise Process:

Preparation of 2,3-Dichlorobenzoyl Cyanide :

- React 2,3-dichlorobenzoyl chloride with cuprous cyanide in xylene.

Condensation with Aminoguanidine Bicarbonate :

- The cyanide intermediate reacts with aminoguanidine bicarbonate under acidic conditions, leading to cyclization and formation of the 2-amino-4,6-dichlorophenyl-triazine core.

-

- The cyclized intermediate undergoes esterification with ethanol under acidic or basic conditions to yield This compound .

Conditions:

- Solvent : Xylene, ethanol

- Reagents : Cuprous cyanide, thionyl chloride

- Temperature : Reflux (around 100°C)

- Purification : Recrystallization from ethanol or other suitable solvents

Data Table:

| Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Cyanide formation | Cuprous cyanide | Xylene | Reflux | 85-94% | High efficiency |

| Cyclization | Aqueous KOH | - | Room temp to reflux | Moderate | Yields around 70-80% |

| Esterification | Ethanol | Acidic/Basic | Reflux | 70-85% | Purification by recrystallization |

Photochemical Cyclization Approach

Recent advances include photochemical methods to synthesize the compound via cyclization of hydrazine derivatives and intermediates under UV or visible light.

Process:

- Condense 2,3-dichlorophenyl hydrazones with suitable aldehydes or ketones.

- Cyclize under photochemical conditions with irradiation, leading to the formation of the core triazine ring.

- Subsequent esterification yields This compound .

Conditions:

- Photochemical irradiation : UV or visible light

- Solvent : Ethanol or acetonitrile

- Temperature : Ambient to mild heating

- Yield : Moderate to high (60-80%)

Data Table:

| Step | Reagents | Light Source | Solvent | Yield | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydrazone derivatives | UV/Visible light | Ethanol | 60-80% | Mild conditions |

Purification and Characterization

Across all methods, purification generally involves recrystallization from ethanol, methanol, or acetone. Characterization confirms the structure via melting point, IR, NMR, and mass spectrometry.

| Parameter | Typical Data |

|---|---|

| Melting Point | 177-181°C |

| IR Peaks | N≡C stretch (~2220 cm$$^{-1}$$), aromatic C-H (~3100 cm$$^{-1}$$), ester C=O (~1735 cm$$^{-1}$$) |

| NMR (¹H, ¹³C) | Characteristic signals for aromatic protons, ester methyl, and cyano group |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-cyano-2-(2,3-dichlorophenyl)acetic acid.

Reduction: 2-amino-2-(2,3-dichlorophenyl)acetate.

Scientific Research Applications

Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations in Cyanoacetate Derivatives

Ethyl 2-Cyano-2-(Hydroxyimino)Acetate (OxymaPure)

- Structure: Replaces the 2,3-dichlorophenyl group with a hydroxyimino (-NHO-) moiety.

- Reactivity : Demonstrates superior performance as a coupling agent in peptide synthesis compared to HOBt/DIC, achieving higher yields and purity .

- Applications : Preferred in carbodiimide-mediated synthesis of α-ketoamides.

Ethyl 2-Cyano-2-(3-Nitropyridin-2-yl)Acetate (AB9250)

- Structure : Features a 3-nitropyridinyl group instead of dichlorophenyl.

- Reactivity : The nitro group enhances electrophilicity, favoring nucleophilic aromatic substitution. Used in heterocyclic synthesis .

Ethyl 2-(2-Chlorophenyl)Acetate

Halogen-Substituted Analogs

Ethyl 2-Bromo-2-(3,4-Dichlorophenyl)Acetate

- Structure: Bromine replaces the cyano group.

- Reactivity: Bromine’s leaving-group ability facilitates nucleophilic substitutions, unlike the cyano group, which stabilizes intermediates via resonance .

Ethyl 2-(2,5-Dichlorophenyl)-2,2-Difluoroacetate

- Structure : Differs in dichlorophenyl position (2,5 vs. 2,3) and includes difluoro substitution.

- Physical Properties : Higher molecular weight (269.07 g/mol) and lipophilicity (XLogP3 = 4.1) due to fluorine atoms .

Ethyl 2-[(3,4-Dichlorophenyl)Sulfanyl]Acetate

Heterocyclic and Condensation Products

Ethyl 2-(6,8-Dibromo-2-(3,4-Dichlorophenyl)Quinazolin-4-ylthio)Acetate

- Structure : Complex quinazoline-thioether hybrid.

- Synthesis : Alkylation with ethyl chloroacetate yields derivatives confirmed via $ ^1H $ NMR (e.g., δ 7.76–7.49 for aromatic protons) .

- Applications: Potential in medicinal chemistry due to bromine’s bioactivity.

Ethyl 2-Cyano-2-(5-Methoxy-1-Methyl-2-Oxoindolin-3-ylidene)Acetate (77b)

- Structure: Indolinone moiety replaces dichlorophenyl.

- Synthesis: Condensation of ethyl cyanoacetate with indoline-2,3-dione achieves 98% yield .

- Applications : Intermediate for bioactive indole derivatives.

Comparative Data Table

Biological Activity

Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer effects, synthesis methods, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of cyano and ester functional groups attached to a dichlorophenyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 130801-09-1

This compound's unique structure contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those associated with breast and cervical cancers. The following table summarizes the findings from various studies regarding the anticancer activity of this compound:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The cyano group may act as an electrophile, enabling it to react with nucleophilic sites in proteins or nucleic acids. This interaction could lead to:

- Inhibition of Enzyme Activity : Disruption of enzymatic functions critical for cancer cell survival.

- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Case Studies

Several case studies highlight the biological relevance of this compound:

-

Study on Anticancer Efficacy :

A study conducted on human cervix carcinoma (HeLa) and breast carcinoma (MCF7) cell lines demonstrated that this compound significantly reduced cell viability compared to standard chemotherapeutic agents like 5-fluorouracil . -

Antimicrobial Evaluation :

In another investigation, the compound was tested against a panel of bacterial strains, showing promising results in inhibiting growth and suggesting potential for development into an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate, and how can purity be optimized?

The compound can be synthesized via condensation reactions involving substituted phenyl precursors and cyanoacetate esters. A common method involves refluxing 2,3-dichlorophenylacetic acid derivatives with ethyl cyanoacetate in the presence of a catalyst (e.g., sulfuric acid) and methanol, followed by recrystallization from ethanol . For purity optimization, column chromatography (e.g., ethyl acetate/cyclohexane gradients) is recommended to separate stereoisomers or byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkage .

- IR spectroscopy to identify nitrile (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography for unambiguous structural determination, as demonstrated for structurally analogous esters .

Q. What safety precautions are recommended when handling this compound?

While some safety data sheets classify similar esters as non-hazardous , standard lab practices should include:

- Use of gloves, goggles, and fume hoods to avoid skin/eye contact.

- Proper waste segregation (e.g., organic solvents) and disposal via licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., cell lines, concentrations). Methodological solutions include:

Q. What strategies improve reaction yields in large-scale synthesis?

Yield optimization can involve:

Q. How do computational predictions align with experimental physicochemical properties?

Tools like ACD/Labs Percepta can predict logP (XLogP ~3.3) and topological polar surface area (~50.1 Ų) , but experimental validation is critical. For example:

- Compare calculated vs. observed HPLC retention times to assess hydrophobicity.

- Validate hydrogen bonding capacity via solubility tests in polar/nonpolar solvents .

Q. What derivatization approaches enhance structure-activity relationship (SAR) studies?

- Electron-withdrawing substituents : Introduce nitro or trifluoromethyl groups at the phenyl ring to modulate electron density and bioactivity .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to study charge-dependent interactions .

- Heterocyclic analogs : Replace the dichlorophenyl group with pyridine or pyrrole moieties to explore π-π stacking effects .

Q. How do researchers select analytical methods to resolve stereochemical ambiguities?

- Chiral HPLC with amylose-based columns to separate enantiomers.

- Vibrational circular dichroism (VCD) to assign absolute configurations when crystallography is impractical .

Q. What factors influence the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.